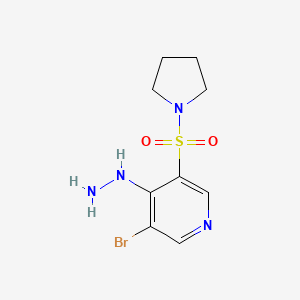

3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine

Beschreibung

3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with bromine (position 3), a hydrazinyl group (position 4), and a pyrrolidin-1-ylsulfonyl moiety (position 5). Its molecular formula is C₉H₁₁BrN₄O₂S, with a molecular weight of 327.18 g/mol. This compound is synthesized via methods similar to those described for related hydrazinylpyridines, such as condensation reactions using hydrazine derivatives and CDI (1,1'-carbonyldiimidazole) catalysis .

Eigenschaften

Molekularformel |

C9H13BrN4O2S |

|---|---|

Molekulargewicht |

321.20 g/mol |

IUPAC-Name |

(3-bromo-5-pyrrolidin-1-ylsulfonylpyridin-4-yl)hydrazine |

InChI |

InChI=1S/C9H13BrN4O2S/c10-7-5-12-6-8(9(7)13-11)17(15,16)14-3-1-2-4-14/h5-6H,1-4,11H2,(H,12,13) |

InChI-Schlüssel |

LKYNDYBHFRHQPG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C1)S(=O)(=O)C2=CN=CC(=C2NN)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Brom-4-hydrazinyl-5-(Pyrrolidin-1-ylsulfonyl)pyridin umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Pyridinrings und der anschließenden Funktionalisierung. Häufige Synthesewege umfassen:

Bromierung: Einführung des Bromatoms in den Pyridinring.

Hydrazinierung: Addition der Hydrazinylgruppe.

Sulfonierung: Anlagerung der Pyrrolidin-1-ylsulfonylgruppe.

Jeder Schritt erfordert spezifische Reaktionsbedingungen, wie z. B. die Verwendung von Katalysatoren, Lösungsmitteln und Temperaturregelung, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Skalierung der Laborsynthesemethoden, die Optimierung der Reaktionsbedingungen für größere Chargen und die Einhaltung von Sicherheits- und Umweltbestimmungen umfassen. Techniken wie kontinuierliche Fließsynthese und automatisierte Reaktoren können eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

3-Brom-4-hydrazinyl-5-(Pyrrolidin-1-ylsulfonyl)pyridin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umsetzung der Hydrazinylgruppe in andere funktionelle Gruppen.

Reduktion: Reduktion des Bromatoms oder anderer funktioneller Gruppen.

Substitution: Ersetzung des Bromatoms durch andere Substituenten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Amine). Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert müssen sorgfältig kontrolliert werden, um die gewünschten Umwandlungen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation der Hydrazinylgruppe zu Aziden oder Nitrilen führen, während die Substitution des Bromatoms zu verschiedenen substituierten Pyridinderivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The molecular formula of 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is C₉H₁₃BrN₄O₂S, with a molecular weight of approximately 321.20 g/mol. The presence of bromine, nitrogen, sulfur, and oxygen atoms contributes to its reactivity and potential therapeutic properties.

Biological Activities

Research indicates that compounds containing hydrazine and pyridine moieties often exhibit significant biological activities. The specific biological activity of 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is still under investigation; however, its structural components suggest potential applications in:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. The sulfonamide group is known for its antibacterial properties, which may extend to this compound.

- Antioxidant Properties : Preliminary studies suggest that derivatives of pyridine compounds can exhibit antioxidant activities through radical scavenging mechanisms.

- Neuropharmacological Effects : The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter systems, which could be relevant for treating conditions like anxiety and depression.

Synthetic Approaches

The synthesis of 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine can be approached through various methods. Key synthetic steps typically involve the bromination of pyridine derivatives followed by the introduction of hydrazine and sulfonamide functionalities. Careful control of reaction conditions is essential to ensure high yields and purity.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights

Substituent Position and Reactivity: The target compound’s hydrazinyl group at position 4 is critical for forming triazolo derivatives (e.g., via CDI-mediated cyclization) . 5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid replaces sulfonamide with sulfonic acid, increasing acidity (pKa ~1-2) and water solubility, which may limit blood-brain barrier penetration compared to the target compound .

Steric and Lipophilic Effects: The 4,4-dimethylpiperidine substituent in ’s compound introduces steric hindrance and higher lipophilicity (clogP ~2.5 vs. ~1.8 for pyrrolidine), which could enhance membrane permeability but reduce aqueous solubility .

Biological Implications: Hydrazinylpyridines (e.g., target compound) are precursors to antimalarial triazolopyridines, where the sulfonamide group may inhibit parasitic carbonic anhydrase . Bulkier substituents (e.g., dimethylpiperidine in ) might reduce enzyme binding efficiency due to steric clashes.

Biologische Aktivität

3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a bromine atom, a hydrazinyl group, and a pyrrolidinyl sulfonyl moiety attached to a pyridine ring. This compound has been identified as having potential biological activities, although comprehensive studies are still required to fully elucidate its pharmacological profile.

Chemical Structure and Properties

The molecular formula for 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is C₁₁H₁₄BrN₃O₂S, indicating the presence of multiple heteroatoms that contribute to its reactivity and biological interactions. The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Bromine Atom | Enhances reactivity and potential biological activity |

| Hydrazinyl Group | Known for diverse biological activities, including antimicrobial and anticancer properties |

| Pyrrolidinyl Sulfonyl Moiety | May influence central nervous system activity and receptor interactions |

Biological Activity Overview

Research indicates that compounds containing hydrazine and pyridine moieties often exhibit significant biological activities. The specific biological activities of 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine include:

- Antimicrobial Activity : Similar compounds have shown potential against various bacterial strains.

- Anticancer Potential : The compound's structural analogs have demonstrated cytotoxic effects in cancer cell lines, particularly those resistant to conventional therapies.

- Neuropharmacological Effects : The pyrrolidine ring suggests possible interactions with neurotransmitter systems, which could be relevant for treating mood disorders.

Case Studies and Research Findings

- Anticancer Activity : A study involving structurally similar compounds revealed that brominated derivatives exhibited enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of such compounds with existing chemotherapeutics like doxorubicin showed synergistic effects, warranting further investigation into 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine for similar applications .

- Antimicrobial Evaluation : Preliminary evaluations indicate that the compound may act against specific bacterial strains, potentially through mechanisms involving cell membrane disruption or inhibition of vital metabolic pathways .

- Mechanistic Studies : Interaction studies are crucial to understanding how this compound interacts with biological targets. Initial findings suggest that it may influence receptor systems involved in neurotransmission, which could lead to therapeutic applications in anxiety and depression .

Comparative Analysis with Related Compounds

The following table compares 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine with related compounds based on their structural features and biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine | C₁₁H₁₄BrN₃O₂S | Brominated pyridine core; hydrazine functionality | Antimicrobial, anticancer potential |

| 4-Hydrazinobenzenesulfonamide | C₇H₈N₄O₂S | Contains hydrazine and sulfonamide group | Antimicrobial |

| 5-Bromopyridin-3-carboxylic acid | C₆H₄BrNO₂ | Brominated pyridine derivative | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.